molecular formula C23H22N2O4 B2938821 7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one CAS No. 878722-51-1

7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

Cat. No.: B2938821
CAS No.: 878722-51-1
M. Wt: 390.439
InChI Key: QVWNEDZNLKYTJN-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . They are often used in the development of pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of heterocyclic compounds can be complex and varies greatly depending on the specific compound. It often involves multiple steps and the use of various reagents .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through a variety of experimental techniques .

Scientific Research Applications

Antipsychotic Potential

A series of compounds similar to the requested chemical, particularly 7-[3-(1-piperidinyl)propoxy]chromenones, were synthesized and tested as potential antipsychotics. These compounds showed good affinity for D2 receptors and greater affinity for 5-HT2 receptors. One specific compound, abaperidone, demonstrated promising atypical antipsychotic effects, including weaker induction of catalepsy and inhibition of stereotypies compared to standards, suggesting its potential as a novel antipsychotic drug (Bolós et al., 1998).

Antioxidant Activity

A derivative of the chemical structure of interest, specifically a coumarin-substituted heterocyclic compound, showed high antioxidant activities. This coumarin derivative exhibited 80% scavenging activity at a concentration of 1000 μg/mL, compared to vitamin C as a standard antioxidant (Abd-Almonuim et al., 2020).

Atypical Antipsychotic Activity

Another series of derivatives, 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one, were synthesized and exhibited dopamine D2 and serotonin 5HT2A receptor antagonist activity, indicative of atypical antipsychotic activity. Compounds with electron withdrawing substituents showed enhanced atypical antipsychotic activity (Gawai et al., 2019).

Acetylcholinesterase Inhibition for Alzheimer's Disease

Coumarin-based compounds were synthesized and showed remarkable acetylcholinesterase inhibitory activity, suggesting potential for Alzheimer's disease treatment. Several compounds exhibited inhibitory activity even better than donepezil, a standard Alzheimer's drug (Amin et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-14-24-20-7-2-3-8-21(20)25(14)12-15(26)13-28-16-9-10-18-17-5-4-6-19(17)23(27)29-22(18)11-16/h2-3,7-11,15,26H,4-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWNEDZNLKYTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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